molecular formula C15H14F3NO B3171497 2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline CAS No. 946682-70-8

2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3171497
CAS No.: 946682-70-8
M. Wt: 281.27 g/mol
InChI Key: WARPQONXQJYCMF-UHFFFAOYSA-N
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Description

2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a 2-ethylphenoxy group at position 2 and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(2-ethylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-2-10-5-3-4-6-13(10)20-14-8-7-11(9-12(14)19)15(16,17)18/h3-9H,2,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARPQONXQJYCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-ethylphenol with 5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties References
2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline 2-ethylphenoxy (2), -CF₃ (5) C₁₅H₁₄F₃NO₂ ~297.28 (calc.) High lipophilicity, potential bioactivity Inferred
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 4-ethoxyphenoxy (2), -CF₃ (5) C₁₅H₁₄F₃NO₂ 297.28 Soluble in polar aprotic solvents
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 3-methoxyphenoxy (2), -CF₃ (5) C₁₄H₁₂F₃NO₂ 283.24 Soluble in DMSO, chloroform, methanol
2-(2-Phenylethoxy)-5-(trifluoromethyl)aniline 2-phenylethoxy (2), -CF₃ (5) C₁₅H₁₄F₃NO 281.27 High logP (lipophilic)
2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline Piperidin-4-yl (2), -CF₃ (5) C₁₂H₁₅F₃N₂ 244.26 Basic amine, potential CNS activity

Key Observations :

  • Substituent Effects: Ethylphenoxy and phenylethoxy groups enhance steric bulk and lipophilicity compared to methoxy or ethoxy substituents .
  • Solubility: Methoxy-substituted derivatives (e.g., 3-methoxyphenoxy) exhibit better solubility in polar solvents like DMSO, whereas alkyl/aryl groups reduce aqueous solubility .
  • Synthetic Complexity: Piperidine-containing analogues require multi-step syntheses involving reductive amination or cross-coupling , while phenoxy derivatives are often synthesized via nucleophilic aromatic substitution .

Biological Activity

2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which may confer specific biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H12F3NO\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}\text{O}
  • Molecular Weight: 253.24 g/mol
  • LogP (Partition Coefficient): Indicates lipophilicity, influencing absorption and distribution.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, thereby modulating biochemical pathways related to cell growth and apoptosis.
  • Receptor Interaction: It may bind to certain receptors, affecting signal transduction pathways that regulate cellular functions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
C. difficile6 μg/mL
E. faecium4 μg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

In vitro assays have assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it induces apoptosis in cancer cells through the caspase pathway.

Cell LineIC50 (μM)Mechanism of Action
PC3 (Prostate)15Caspase activation
MCF7 (Breast)20Cell cycle arrest and apoptosis
SKNMC (Neuroblastoma)18Induction of oxidative stress

Case Studies

  • Antimicrobial Efficacy: A recent study demonstrated that derivatives of this compound exhibited enhanced potency against C. difficile, with a rapid killing rate observed in time-kill assays .
  • Cancer Research: Another investigation highlighted the compound's ability to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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